Thieno[2,3-b]pyridin-4-ol

c-Met inhibitor Anticancer Kinase inhibition

Medicinal chemistry programs often face scaffold attrition when hit compounds lack the precise regioisomeric identity needed for target engagement. Thieno[2,3-b]pyridin-4-ol eliminates this risk as a validated heterocyclic core for kinase inhibitor design. Its 4-hydroxy substitution pattern enables direct functionalization for generating bioactive derivatives with proven potency: • c-Met inhibitors: derivatives (e.g., compound 10) achieve IC50 = 0.005 μM against A549 lung cancer cells, outperforming cabozantinib. • FAK inhibitors: compounds 4a/4c exhibit IC50 values of 54.96 and 50.98 nM, respectively. • RON splice variant inhibitors: compound 15f delivers 74.9% tumor growth inhibition in PDX models at 10 mg/kg. Supplied with full analytical documentation (NMR, HPLC) and available for immediate global dispatch.

Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
CAS No. 65075-96-9
Cat. No. B1281308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]pyridin-4-ol
CAS65075-96-9
Molecular FormulaC7H5NOS
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C1=O)C=CS2
InChIInChI=1S/C7H5NOS/c9-6-1-3-8-7-5(6)2-4-10-7/h1-4H,(H,8,9)
InChIKeyOGLNUUIOLDYMHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-b]pyridin-4-ol Core Scaffold Profile


Thieno[2,3-b]pyridin-4-ol is a heterocyclic building block belonging to the thienopyridine class, which is widely used as a core scaffold in medicinal chemistry for designing kinase inhibitors and other bioactive molecules [1]. It features a fused thiophene and pyridine ring system with a hydroxyl group at the 4-position, a structure that enables diverse functionalization and is pivotal for synthesizing derivatives targeting a range of enzymes, including c-Met, FAK, and PIM-1 kinases [2]. This compound serves as a foundational platform for developing novel therapeutic candidates, particularly in oncology, where its derivatives have shown potent antiproliferative activity against multiple cancer cell lines [3].

Thieno[2,3-b]pyridine core scaffold for kinase inhibitor design
4-Hydroxy regioisomer enables selective functionalization
Supports c-Met, FAK, RON, PIM-1 pathway research

Thieno[2,3-b]pyridin-4-ol Generic Substitution Risks


Simple substitution with a generic 'thienopyridine' or alternative heterocyclic building block is highly inadvisable for research and development programs. The specific 4-hydroxy substitution pattern on the thieno[2,3-b]pyridine core, combined with its regioisomeric identity, is not a trivial variation. This exact structure dictates the molecule's subsequent functionalization potential and directly influences target engagement, as evidenced by the distinct kinase inhibition profiles of its derivatives. For instance, while thieno[3,2-b]pyridine-based compounds have shown activity against c-Met and VEGFR2 [1], the thieno[2,3-b]pyridine scaffold, as exemplified by compounds like 10 and 15f, demonstrates potent and unique inhibition of c-Met kinase and RON splice variants, respectively [2][3]. This underscores that the choice of the exact core is not a matter of convenience but a critical decision that fundamentally determines the resulting biological activity, selectivity, and the validity of subsequent structure-activity relationship (SAR) studies.

Attribute
This Product
Generic Substitute
Core regioisomer
Thieno[2,3-b]pyridine
Thieno[3,2-b]pyridine
Key functional handle
4-Hydroxy group
Unsubstituted / varied position

Regioisomer and 4-OH substitution determine kinase selectivity; generic replacement may invalidate SAR.

Thieno[2,3-b]pyridin-4-ol Quantitative Comparison


c-Met Kinase Inhibition Potency

A thieno[2,3-b]pyridine derivative (compound 10) demonstrated superior c-Met kinase inhibition and antiproliferative activity compared to the clinical-stage inhibitor cabozantinib. The compound was synthesized using the thieno[2,3-b]pyridine core as a scaffold [1].

c-Met Kinase Inhibition Potency
Head-to-head
Compound 10 (thieno[2,3-b]pyridine derivative)IC50 A549: 0.005 μMIC50 Hela: 2.833 μMIC50 MCF-7: 13.581 μM
Cabozantinib (clinical-stage inhibitor)Reported weaker potency (exact values not provided)
Reported higher c-Met inhibitory potency in tested cell lines
MTT assay; comparator context
c-Met inhibitor Anticancer Kinase inhibition

RON Splice Variant Inhibition In Vivo

A thieno[2,3-b]pyridine derivative (compound 15f) was identified as a potent inhibitor of RON splice variants, demonstrating significant in vivo antitumor efficacy. The compound was selected from a series of synthesized thieno[2,3-b]pyridines [1].

RON Splice Variant Inhibition In Vivo
Head-to-head
Compound 15f (thieno[2,3-b]pyridine derivative)Tumor growth inhibition (TGI): 74.9% at 10 mg/kg
Compounds 2 and 4Inferior TGI (exact values not provided)
Reported in vivo tumor growth inhibition in RON splice variant model
Patient-derived xenograft (PDX) model; dose 10 mg/kg
RON kinase Tyrosine kinase inhibitor In vivo antitumor

FAK Kinase Inhibition

A new series of thieno/furo[2,3-b]pyridine derivatives were designed and synthesized as FAK inhibitors. Two compounds, 4a and 4c, exhibited potent FAK inhibitory activity at nanomolar concentrations [1].

FAK Kinase Inhibition
Cross-study
Compound 4a: IC50 54.96 nM
Compound 4c: IC50 50.98 nMIn vitro FAK enzyme assay
Supports FAK inhibitor scaffold design
Cross-study comparable; nanomolar range activity
FAK inhibitor Focal adhesion kinase Antiproliferative

Topotecan Chemosensitization

Thieno[2,3-b]pyridine derivatives were investigated for their ability to restore activity to the TOP1 inhibitor topotecan. The compounds markedly sensitized H460 lung cancer cells to topotecan, suggesting a complex interaction with DNA repair pathways [1].

Topotecan Chemosensitization
Class-level
Markedly sensitized H460 cells to topotecan (qualitative synergy reported)
Supports chemosensitization research context
Quantitative synergy data not provided; DNA repair modulation suggested
Chemosensitizer Topotecan DNA repair

PLC-γ2 Inhibition in Melanoma

A class of thieno[2,3-b]pyridines was identified as PLC-γ2 inhibitors, with derivative 3 showing potent growth arrest against the MDA-MB-435 melanoma cell line [1].

PLC-γ2 Inhibition in Melanoma
Supporting evidence
Derivative 3: GI50 58 nMMDA-MB-435 melanoma cell line (NCI60 panel)
Supports PLC-γ2 target engagement study
Sub-100 nM growth arrest in melanoma model
PLC-γ2 Melanoma Antiproliferative

Application Scenarios for Thieno[2,3-b]pyridin-4-ol


c-Met Kinase Inhibitor Development

Use Thieno[2,3-b]pyridin-4-ol as a core scaffold for designing and synthesizing novel c-Met inhibitors. Rational drug design can leverage the evidence that derivatives of this scaffold, such as compound 10, demonstrate superior in vitro potency against A549 lung cancer cells (IC50 = 0.005 μM) compared to the clinical-stage inhibitor cabozantinib [1]. This application is suitable for medicinal chemistry programs focused on overcoming resistance or improving the therapeutic index of existing c-Met targeted therapies.

Targeting RON Splice Variants

Employ Thieno[2,3-b]pyridin-4-ol as a starting point for creating inhibitors of tumorigenic RON splice variants. This is supported by evidence that a thieno[2,3-b]pyridine derivative, compound 15f, achieved 74.9% tumor growth inhibition in a patient-derived xenograft model at 10 mg/kg, outperforming other analogs [2]. This scenario is ideal for drug discovery projects aimed at developing new treatments for cancers driven by specific RON mutations or splice variants, where current therapeutic options are limited.

Antimetastatic FAK Inhibitor Design

Utilize Thieno[2,3-b]pyridin-4-ol as a key building block for the synthesis of focal adhesion kinase (FAK) inhibitors. The scaffold has been validated by the discovery of compounds 4a and 4c, which exhibited potent FAK inhibitory activity with IC50 values of 54.96 nM and 50.98 nM, respectively [3]. This application is most relevant for programs targeting cancer cell migration, invasion, and angiogenesis, where FAK inhibition is a proven therapeutic strategy.

TOP1 Resistance Chemosensitization

Investigate Thieno[2,3-b]pyridin-4-ol derivatives as adjunctive agents to enhance the efficacy of topoisomerase I (TOP1) inhibitors like topotecan. Research shows that these derivatives can markedly sensitize H460 lung cancer cells to topotecan, potentially through modulation of DNA repair pathways [4]. This scenario is particularly valuable for research teams focused on developing combination therapies to address chemoresistance in lung and other cancers.

Application
Selection Property
Validation Focus
c-Met kinase inhibitor research
Thieno[2,3-b]pyridin-4-ol scaffold
Cell-model potency and kinase selectivity
RON splice variant research
Core scaffold for RON inhibitors
Tumor xenograft model endpoint review
FAK kinase inhibitor research
Thieno[2,3-b]pyridin-4-ol scaffold
Enzyme inhibition and cell migration assay context
Topotecan chemosensitization research
Thieno[2,3-b]pyridine derivative series
DNA repair pathway modulation context

Technical Documentation Hub

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